(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide
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Overview
Description
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide is a synthetic organic compound that features a benzodioxole moiety, a cyano group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Coupling with Hydroxyphenyl Group: The final step involves coupling the benzodioxole-cyano intermediate with a hydroxyphenyl amine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product would be the corresponding amine.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine
Drug Development: Due to its structural features, it may serve as a lead compound for the development of new pharmaceuticals.
Biological Probes: It can be used in the design of probes for studying biological systems.
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes and pigments.
Polymer Additives: It can be added to polymers to enhance their thermal and mechanical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the cyano group can participate in hydrogen bonding or other interactions. The hydroxyphenyl group can enhance the compound’s binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoacrylamide
- (Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-ethylacrylamide
Uniqueness
The presence of the hydroxyphenyl group in (Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity and binding properties, making it a unique candidate for various applications.
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c18-9-12(17(21)19-13-2-4-14(20)5-3-13)7-11-1-6-15-16(8-11)23-10-22-15/h1-8,20H,10H2,(H,19,21)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVPLNXGNWRXNH-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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